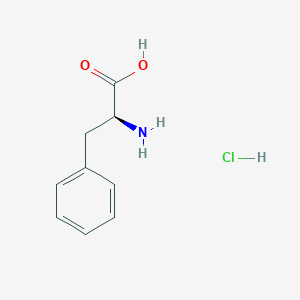

Chlorhydrate de L-phénylalanine

Vue d'ensemble

Description

L-Phenylalanine hydrochloride is the hydrochloride salt form of L-phenylalanine, an essential aromatic amino acid. L-phenylalanine is a precursor for several important biomolecules, including tyrosine, dopamine, norepinephrine, and epinephrine. It is commonly found in dietary proteins and is used in the biosynthesis of proteins.

Applications De Recherche Scientifique

L-Phenylalanine hydrochloride has numerous applications in scientific research:

Chemistry: Used as a chiral building block in organic synthesis.

Biology: Studied for its role in protein biosynthesis and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects in conditions such as depression and vitiligo.

Industry: Used in the production of aspartame, a low-calorie sweetener.

Mécanisme D'action

Target of Action

L-Phenylalanine hydrochloride, also known as (S)-2-Amino-3-phenylpropanoic acid hydrochloride, primarily targets the brain and the gastrointestinal (GI) tract . In the brain, it is used to produce Norepinephrine, a chemical that transmits signals between nerve cells . In the GI tract, it modulates gut hormone release and glucose tolerance .

Mode of Action

L-Phenylalanine interacts with its targets in the brain and the GI tract to bring about various changes. In the brain, it is used to produce Norepinephrine, which keeps you awake and alert, reduces hunger pains, functions as an antidepressant, and helps improve memory . In the GI tract, it modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor .

Biochemical Pathways

L-Phenylalanine is involved in several biochemical pathways. It is a precursor of Tyrosine, which leads to the formation of adrenaline . Adrenaline is then converted into a brain chemical utilized to produce noradrenaline . L-Phenylalanine is also metabolized to produce maleylacetoacetate in a four-step biochemical reaction . Furthermore, it is derived from a precursor molecule called chorismate .

Result of Action

The action of L-Phenylalanine results in various molecular and cellular effects. It promotes mental alertness and memory, elevates mood, and suppresses appetite . It may also be helpful in some with depression and may be useful in the treatment of vitiligo . There is some evidence that l-phenylalanine may exacerbate tardive dyskinesia in some schizophrenic patients and in some who have used neuroleptic drugs .

Action Environment

The action, efficacy, and stability of L-Phenylalanine can be influenced by various environmental factors. For instance, the solid-state phase behavior of L-Phenylalanine shows that it has different polymorphic forms, which can be influenced by temperature . .

Analyse Biochimique

Biochemical Properties

L-Phenylalanine hydrochloride is involved in several biochemical reactions. It is a precursor for tyrosine, the monoamine neurotransmitters dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), and the biological pigment melanin . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is an antagonist at α2δ Ca2+ calcium channels and acts as a competitive antagonist at the glycine binding site of NMDA receptor and at the glutamate binding site of AMPA receptor .

Cellular Effects

L-Phenylalanine hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate gut hormone release and glucose tolerance, and suppress food intake through the calcium-sensing receptor in rodents .

Molecular Mechanism

The molecular mechanism of action of L-Phenylalanine hydrochloride involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known to stimulate the release of insulin and improve glucose tolerance in rats .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Phenylalanine hydrochloride change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, it has been observed that L-Phenylalanine hydrochloride can acutely reduce food intake in rats and mice, and chronically reduce food intake and body weight in diet-induced obese mice .

Dosage Effects in Animal Models

The effects of L-Phenylalanine hydrochloride vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

L-Phenylalanine hydrochloride is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it is a key component in the shikimate (SHIK) and L-Phenylalanine branch pathways .

Transport and Distribution

L-Phenylalanine hydrochloride is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of L-Phenylalanine hydrochloride affects its activity or function. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, three phenylalanine ammonia-lyases (PAL1, -2 and -3) and Cinnamate 4-Hydroxlase (C4H) of Scutellaria baicalensis, which are key enzymes in the phenylpropanoid pathway for the synthesis of flavones, were examined in onion epidermal cells. It was observed that SbPAL2, SbPAL3 and SbC4H proteins localize to the endoplasmic reticulum; however, SbPAL1 was a cytosolic protein .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L-Phenylalanine hydrochloride can be synthesized through various methods. One common method involves the Strecker synthesis, where phenylacetaldehyde reacts with ammonia and hydrogen cyanide to form phenylalanine, which is then converted to its hydrochloride salt. Another method involves the enzymatic conversion of phenylpyruvate to phenylalanine using phenylalanine ammonia-lyase, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of L-phenylalanine hydrochloride often involves microbial fermentation. Genetically engineered strains of Escherichia coli are used to overproduce L-phenylalanine, which is then isolated and converted to its hydrochloride salt. This method is preferred due to its cost-effectiveness and environmental friendliness.

Analyse Des Réactions Chimiques

Types of Reactions

L-Phenylalanine hydrochloride undergoes various chemical reactions, including:

Oxidation: L-phenylalanine can be oxidized to form phenylpyruvate.

Reduction: Reduction of L-phenylalanine can yield phenylalaninol.

Substitution: The amino group of L-phenylalanine can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various reagents, including acyl chlorides and anhydrides, can be used for substitution reactions.

Major Products

Oxidation: Phenylpyruvate

Reduction: Phenylalaninol

Substitution: Various substituted phenylalanine derivatives

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Tyrosine: Another aromatic amino acid and a direct product of L-phenylalanine metabolism.

D-Phenylalanine: The D-isomer of phenylalanine, which has different metabolic pathways and effects.

Phenylpyruvate: An intermediate in the catabolism of L-phenylalanine.

Uniqueness

L-Phenylalanine hydrochloride is unique due to its role as a precursor for multiple neurotransmitters and its involvement in various metabolic pathways. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

Activité Biologique

L-Phenylalanine hydrochloride (L-Phe) is an essential aromatic amino acid that plays a critical role in various biological processes. This article explores its biological activity, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.

Overview of L-Phenylalanine

L-Phenylalanine is a precursor for several important biomolecules, including tyrosine, dopamine, norepinephrine, and epinephrine. It is crucial for protein synthesis and neurotransmitter production. The compound exists in two forms: L-phenylalanine (the biologically active form) and D-phenylalanine (which has different properties) .

- Neurotransmitter Synthesis : L-Phe is converted into L-tyrosine, which subsequently leads to the production of catecholamines. This conversion is vital for mood regulation and cognitive functions.

- Blood-Brain Barrier Transport : L-Phe utilizes the same transport mechanism as tryptophan to cross the blood-brain barrier, influencing serotonin levels when present in excess .

- Gut Hormone Modulation : Recent studies indicate that L-Phe can stimulate the release of gastrointestinal hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are involved in appetite regulation .

Appetite Regulation

Research has demonstrated that oral administration of L-Phe reduces food intake in rodent models. It stimulates GLP-1 and PYY release while decreasing ghrelin levels, suggesting its potential as a therapeutic agent in obesity management .

Table 1: Effects of L-Phenylalanine on Food Intake and Hormone Release

| Study Type | Administration Method | Key Findings |

|---|---|---|

| In Vivo (Rodents) | Oral | Reduced food intake; stimulated GLP-1 and PYY |

| In Vivo (Rodents) | Ileal Injection | Significant reduction in food intake; hormonal modulation |

| Clinical Trials | Supplementation | Potential improvement in glucose tolerance |

Insulin Sensitivity

L-Phe has been implicated in insulin signaling pathways. Elevated levels of phenylalanine have been associated with impaired insulin signaling and glucose uptake, which could contribute to metabolic disorders such as type 2 diabetes .

Case Study Example : A study involving mice fed a phenylalanine-rich diet showed increased serum phenylalanine levels leading to elevated blood glucose and insulin levels, mimicking diabetic symptoms .

Self-Assembly and Amyloid Formation

L-Phe has been observed to self-assemble into amyloid fibrils under certain conditions, which may have implications for neurodegenerative diseases. This property is particularly relevant in the context of phenylketonuria (PKU), where abnormal accumulation can lead to toxicity .

Table 2: Conditions Affecting L-Phenylalanine Self-Assembly

| Concentration (mM) | Observed Behavior |

|---|---|

| <60 | No significant assembly |

| 60 - 120 | Increased light scattering |

| >120 | Formation of amyloid fibrils |

Therapeutic Implications

The modulation of gut hormones by L-Phe suggests its potential utility in treating obesity and metabolic disorders. Its role as a CaSR agonist indicates that it could be leveraged to enhance satiety signals in clinical settings .

Propriétés

IUPAC Name |

(2S)-2-amino-3-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIZDXVMSSDZFA-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17585-69-2 | |

| Record name | L-Phenylalanine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17585-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017585692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-phenyl-L-alanine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLALANINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6O14A5L6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure and molecular formula of L-Phenylalanine hydrochloride? What spectroscopic data is available for its characterization?

A1: L-Phenylalanine hydrochloride is an amino acid salt. Its molecular formula is C9H12NO2Cl. The structure consists of a phenylalanine molecule with its amino group protonated, forming a positive charge, and a chloride ion acting as the counterion.

- X-ray diffraction: This technique has been used to determine the crystal structure of L-Phenylalanine hydrochloride, revealing details about its bond lengths and angles [].

- Infrared (IR) Spectroscopy: This technique helps identify functional groups present in the molecule. For instance, IR spectra would show characteristic peaks corresponding to the carboxylic acid group, amino group, and aromatic ring vibrations [].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are valuable for determining the structure and studying the dynamics of L-Phenylalanine hydrochloride. For example, solid-state NMR studies have revealed information about the millisecond ring flip motion of the aromatic ring in L-Phenylalanine hydrochloride []. Researchers have also used 17O NMR to investigate the chemical environment and dynamics of the carboxyl group in this compound [].

Q2: Has L-Phenylalanine hydrochloride shown potential for nonlinear optical applications?

A2: Yes, research suggests that L-Phenylalanine hydrochloride and its co-crystals exhibit nonlinear optical (NLO) properties [, ]. These properties arise from the non-centrosymmetric crystal structure of the material, allowing it to interact with light in a nonlinear manner. Specifically, it has been shown to exhibit second harmonic generation (SHG), a process where the frequency of light passing through the material is doubled [, ]. This makes L-Phenylalanine hydrochloride and its derivatives potentially useful for applications like optical switching, frequency conversion, and optical data storage.

Q3: How does the structure of L-Phenylalanine hydrochloride influence its thermal stability?

A3: The thermal stability of L-Phenylalanine hydrochloride is attributed to the strong intermolecular interactions within its crystal structure. These interactions include hydrogen bonds between the amino group and chloride ions, as well as between carboxyl groups of adjacent molecules. Thermogravimetric analysis (TGA) reveals that L-Phenylalanine hydrochloride exhibits a relatively high thermal stability up to 229 °C, demonstrating its robustness to thermal degradation []. This stability makes it a promising candidate for applications requiring materials that can withstand elevated temperatures.

Q4: What methods have been used to study the dynamics and conformational changes in L-Phenylalanine hydrochloride?

A4: Researchers have employed solid-state NMR techniques like line-shape analysis, two-dimensional exchange experiments, and a variation of the center-band only detection of exchange (CODEX) experiment called R-CODEX to investigate the dynamics of L-Phenylalanine hydrochloride []. These techniques are particularly insightful for studying motions occurring on the millisecond timescale, such as the ring flip motion of the aromatic ring in L-Phenylalanine hydrochloride [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.